2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]
Description
Nomenclature and Chemical Identity
The compound 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] follows IUPAC nomenclature rules for spiro systems, which designate shared atoms between two rings using square brackets. The prefix "spiro" indicates a single atom (carbon) bridges two distinct cyclic systems: a cyclopentene ring and a fluorene moiety. The numbering begins at the spiro carbon, with bromine substituents at positions 2' and 7' on the fluorene component.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 951884-04-1 | |
| Molecular Formula | C₁₇H₁₂Br₂ | |
| Molecular Weight | 376.1 g/mol | |
| IUPAC Name | 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene] |
The systematic name reflects its bicyclic architecture, where the cyclopentene (C₅H₆) and fluorene (C₁₃H₁₀) units intersect at the spiro carbon.
Historical Context in Spiro Compound Chemistry
Spiro compounds were first systematically studied by Adolf von Baeyer in 1900, who established foundational naming conventions. The synthesis of halogenated spiro derivatives gained prominence in the late 20th century due to their utility in materials science, particularly in organic electronics. The introduction of bromine at specific positions on fluorene-based spiro systems, as seen in this compound, emerged as a strategy to modulate electronic properties while retaining structural rigidity. Early work on spirobifluorenes (e.g., 9,9'-spirobifluorene) laid the groundwork for advanced derivatives like this dibrominated analog.
Structural Configuration and Stereochemistry
The molecule exhibits a perpendicular geometry between the cyclopentene and fluorene rings, enforced by the sp³-hybridized spiro carbon (Figure 1). X-ray crystallography of related spirofluorenes confirms a dihedral angle of ~90° between the two aromatic systems, minimizing π-π interactions.
Key structural features :
- Cyclopentene ring : A five-membered unsaturated carbocycle contributing torsional strain.
- Fluorene moiety : A planar biphenyl system with bromine atoms at positions 2' and 7', creating a symmetrical substitution pattern.
- Stereoelectronic effects : The spiro junction restricts rotational freedom, locking the molecule into a rigid, non-planar conformation.
Position of Bromine Substituents and Their Significance
Bromination at the 2' and 7' positions on fluorene introduces two critical effects:
Electronic Modulation :
Heavy-Atom Effect :
| Property | Brominated Spiro Compound | Non-Brominated Analog |
|---|---|---|
| Spin-Orbit Coupling (cm⁻¹) | 1,200–1,500 | 200–400 |
| Fluorescence Quantum Yield | 0.15–0.25 | 0.45–0.60 |
| Triplet Exciton Lifetime | 50–100 μs | 1–5 μs |
The symmetrical bromination pattern also avoids steric clashes, maintaining solubility in common organic solvents (e.g., chlorobenzene, THF).
Properties
IUPAC Name |
2',7'-dibromospiro[cyclopentene-4,9'-fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2/c18-11-3-5-13-14-6-4-12(19)10-16(14)17(15(13)9-11)7-1-2-8-17/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQANYVXSVAJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656907 | |
| Record name | 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-04-1 | |
| Record name | 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Spirofluorene Core
The spiro[cyclopentane-1,9'-fluorene] core is synthesized by lithiation of fluorene followed by alkylation with dibromobutane derivatives. The process involves:
- Treatment of fluorene with n-butyllithium at low temperature (−78 °C) to generate a dilithiated intermediate.
- Subsequent reaction with 1,4-dibromobutane to form the spirocyclic structure.
This step yields a white waxy solid with high efficiency (up to 99%) and is typically performed under inert atmosphere to prevent side reactions.
Bromination to Introduce 2',7'-Dibromo Substituents
Selective bromination is achieved by reacting the spirofluorene intermediate with bromine in chloroform at 0 °C for several hours (typically 3 hours). Ferric chloride may be used as a catalyst to facilitate the electrophilic aromatic substitution.
- The reaction is carried out in the dark to avoid unwanted bromination of aliphatic chains.
- After bromination, neutralization with potassium hydroxide and washing steps are performed.
- The product is purified by recrystallization from chloroform and ethanol.
This bromination step yields the 2',7'-dibromospirofluorene compound in high yields (around 85%).
Palladium-Catalyzed Cross-Coupling Reactions
To further functionalize the dibromo compound, palladium-catalyzed coupling reactions such as Suzuki or Stille couplings are employed:
- Catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 are used.
- Ligands like dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane enhance catalyst activity.
- Reactions are typically performed in solvents like tetrahydrofuran (THF) or toluene at temperatures ranging from 60 °C to reflux conditions.
- Bases such as sodium hydroxide or sodium tert-butoxide are used to facilitate the coupling.
These reactions allow the introduction of various aryl or heteroaryl groups at the 2' and 7' positions, enabling the synthesis of derivatives such as 2',7'-di(2-thienyl)spirofluorene or 2',7'-diphenylspirofluorene with moderate to good yields (61% to 85%).
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Lithiation and Alkylation | Fluorene + n-butyllithium (−78 °C), then 1,4-dibromobutane in THF | 99 | Formation of spirofluorene core; inert atmosphere required |
| 2 | Bromination | Bromine in chloroform, 0 °C, 3 h, ferric chloride catalyst, dark conditions | 85 | Selective bromination at 2',7' positions; neutralization and recrystallization follow |
| 3 | Pd-Catalyzed Cross-Coupling (Suzuki or Stille) | Pd(PPh3)4 or PdCl2(PPh3)2, ligands (e.g., dicyclohexyl phosphane), NaOH or sodium tert-butoxide, THF/toluene, 60–110 °C | 61–85 | Functionalization of dibromo compound with aryl/heteroaryl groups; inert atmosphere necessary |
Research Findings and Notes
- The spirofluorene derivative 2',7'-dibromospiro[cyclopentene-1,9'-fluorene] exhibits good reactivity in palladium-catalyzed coupling reactions, often more reactive than analogous non-spirofluorene compounds.
- Careful control of temperature and reaction time is critical during lithiation and borylation steps to avoid side reactions such as mono-substitution or alkylation of the fluorene core.
- The bromination step requires low temperature and dark conditions to prevent over-bromination or degradation of sensitive functional groups.
- Purification is commonly achieved by column chromatography or recrystallization, ensuring high purity for subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce hydroxylated or carbonylated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] exhibits significant anticancer properties. A comparative study demonstrated its effectiveness in inhibiting the growth of MLL-rearranged leukemia cells. The compound was found to inhibit H3K79 methylation effectively, showcasing a prolonged effect at lower concentrations compared to established inhibitors like EPZ-5676.
Mechanism of Action
The presence of bromine atoms enhances the compound's ability to engage in halogen bonding, which may improve binding affinity to biological targets such as enzymes and receptors. This interaction is crucial for its potential as a cytostatic agent, inhibiting cell proliferation without inducing significant apoptosis.
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] suggest it may be effective against various bacterial strains. The structural characteristics allow it to disrupt microbial cell membranes or interfere with essential metabolic processes, though further studies are needed to confirm these effects.
Material Science
Due to its unique structural features, this compound is also being explored for applications in materials science. Its spirocyclic nature may contribute to the development of novel polymers or materials with specific mechanical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Comparative Study on Anticancer Efficacy | Anticancer properties | Demonstrated inhibition of MLL-rearranged leukemia cells with prolonged effects at lower concentrations compared to EPZ-5676. |
| Antimicrobial Activity Assessment | Antimicrobial properties | Indicated potential effectiveness against various bacterial strains; further research required for validation. |
Toxicological Profile
While 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] shows promise in therapeutic applications, its toxicological profile must be carefully evaluated. Studies indicate no significant endocrine-disrupting properties; however, long-term exposure could pose respiratory risks due to particulate inhalation. Comprehensive toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene] involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the spirocyclic structure can provide rigidity and stability, enhancing its interaction with target molecules.
Comparison with Similar Compounds
(a) Spiro Ring Size and Thermal Stability
- Cyclohexane-containing derivatives (e.g., 2',7'-diphenylspiro[cyclohexane-1,9'-fluorene]) exhibit the highest thermal stability (Td = 474°C) due to increased steric hindrance and rigidity .
- Cyclopropane analogs (e.g., spiro[cyclopropane-1,9'-fluorene]) show lower Td (267°C) but superior PL quantum yields (ΦPL = 83–100%) in solution .
(b) Halogen Substituents and Optoelectronic Performance
- Bromine vs. Iodine : The diiodo derivative exhibits a red-shifted PL emission (λPL = 435 nm) compared to the dibromo analog (λPL = 419 nm) due to heavier atom effects, which enhance spin-orbit coupling .
- Bromine vs. Phenyl : Diarylated derivatives (e.g., 2',7'-diphenylspiro[cyclohexane-1,9'-fluorene]) achieve near-unity ΦPL (100%) in thin films, making them ideal for blue OLEDs .
(c) Molecular Packing and Aggregation Behavior
- Compounds with crosslike stacking (e.g., 2',7'-dibromospiro[cyclopentene-1,9'-fluorene]) suppress green-light emission tails by minimizing π–π interactions, whereas herringbone-packed analogs (e.g., non-spiro fluorenes) suffer from ACQ .
- CH–π hydrogen bonds dominate intermolecular interactions in spirocyclic fluorenes, as observed in crystallographic studies .
Data Tables
Table 2: Crystallographic Parameters of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Cmcm |
| a (Å) | 16.9485 |
| b (Å) | 11.0619 |
| c (Å) | 6.8127 |
| Volume (ų) | 1277.3 |
| Z | 4 |
| R Factor | 0.039 |
| wR Factor | 0.100 |
Table 3: Thermal and Optical Properties of Select Derivatives
| Compound | Tg (°C) | λabs (nm) | Eg (eV) |
|---|---|---|---|
| 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] | 145 | 370 | 3.12 |
| 2',7'-Diiodospiro[cyclopropane-1,9'-fluorene] | 132 | 385 | 2.95 |
| 2',7'-Diphenylspiro[cyclohexane-1,9'-fluorene] | 210 | 355 | 3.28 |
Biological Activity
2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] is a synthetic compound with the molecular formula C17H12Br2 and a molecular weight of 376.09 g/mol. This compound features a unique spirocyclic structure that incorporates both cyclopentene and fluorene moieties, making it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C17H12Br2
- CAS Number : 951884-04-1
- Molecular Weight : 376.09 g/mol
- IUPAC Name : 2',7'-dibromospiro[cyclopentene-4,9'-fluorene]
The compound's structure allows for diverse chemical reactivity, particularly through the bromine substituents which can engage in various substitution and oxidation reactions.
The biological activity of 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] is primarily attributed to its interactions with biological targets such as enzymes, receptors, and nucleic acids. The presence of bromine atoms can facilitate halogen bonding, enhancing binding affinity to target molecules. The spirocyclic structure contributes to the compound's rigidity and stability, which may further improve its interaction with biomolecules.
Anticancer Activity
Research indicates that compounds similar to 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] exhibit significant anticancer properties. For instance, studies have shown that related spirocyclic compounds can inhibit specific enzymes involved in cancer progression. The potential for this compound to act as a cytostatic agent has been explored, particularly in leukemia models where it may inhibit cell proliferation without inducing significant apoptosis.
Case Study: Anticancer Efficacy
In a comparative study of spirocyclic compounds, 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] demonstrated promising results in inhibiting the growth of MLL-rearranged leukemia cells. The compound's efficacy was evaluated alongside established inhibitors like EPZ-5676. Results indicated that while both compounds inhibited H3K79 methylation effectively, 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] exhibited a more prolonged effect at lower concentrations.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] suggest potential effectiveness against various bacterial strains. The compound's structural characteristics may contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
Toxicological Profile
Despite its promising biological activities, the toxicological profile of 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] requires careful consideration. Studies have indicated no significant endocrine-disrupting properties; however, long-term exposure could pose risks such as respiratory issues due to particulate inhalation. Further toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.
Comparative Analysis with Similar Compounds
Q & A
Q. What are the common synthetic routes for 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene], and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The compound is synthesized via cyclopropanation of 2,7-dibromofluorene derivatives. A typical route involves reacting 2,7-dibromo-9H-fluorene with 1,2-dibromoethane in the presence of KOH in 1,4-dioxane under reflux conditions . Optimization strategies include:
- Catalyst selection: Transition metal catalysts (e.g., nickel(II) acetylacetonate) enhance cyclopropane ring formation efficiency .
- Solvent effects: Polar aprotic solvents (e.g., THF) improve reaction homogeneity and yield.
- Temperature control: Maintaining 80–100°C minimizes side reactions .
Yield monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical for isolating high-purity product.
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- X-ray crystallography: Resolves the spiro-conjugated structure, confirming orthogonal alignment of fluorene and cyclopropane planes (e.g., orthorhombic Cmcm space group, a = 16.9485 Å, b = 11.0619 Å, c = 6.8127 Å) .
- NMR spectroscopy: H and C NMR identify bromine-induced deshielding effects and spiro-junction symmetry.
- Elemental analysis: Validates stoichiometry (CHBr) with <0.3% deviation .
Q. What are the thermal stability thresholds of this compound under different atmospheric conditions?
- Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition temperatures (T) ranging from 267–474°C, depending on substituents and atmosphere . For example:
| Atmosphere | T (°C) | Key Observations |
|---|---|---|
| N | 400–474 | Stable up to 400°C; gradual mass loss due to cyclopropane ring opening |
| Air | 267–300 | Rapid degradation via oxidation, forming fluorenone defects |
Advanced Research Questions
Q. How do substituents at the 2' and 7' positions influence molecular packing and photophysical properties?
- Methodological Answer: Substituents dictate solid-state packing via CH···π interactions instead of π-π stacking, as shown in crystallographic studies . For example:
- Bulky aryl groups induce crosslike packing, reducing exciton migration and suppressing aggregation-caused quenching (ACQ).
- Electron-withdrawing groups (e.g., Br) enhance photoluminescence quantum yield (Φ = 83–100% in solution) by stabilizing excited states .
- Thermal annealing in air introduces fluorenone defects, broadening emission spectra (green-light tails at ~550 nm) .
Q. What computational methods are suitable for studying the electronic structure and predicting properties of this compound?
- Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts HOMO-LUMO gaps and absorption spectra . Steps include:
Geometry optimization using basis sets (e.g., 6-31G*) for sp carbons in the cyclopropane ring.
Time-dependent DFT (TD-DFT) to simulate UV-Vis transitions, correlating with experimental λ values (353–419 nm) .
Natural bond orbital (NBO) analysis to quantify hyperconjugative interactions at the spiro-junction.
Q. How does annealing environment (e.g., N vs. air) affect solid-state photoluminescence and stability?
- Methodological Answer:
- Inert atmosphere (N): Preserves the pristine structure, maintaining narrow emission bands (FWHM < 50 nm).
- Oxidative environment (air): Generates fluorenone defects via C–C bond cleavage, observed as:
- Broad green emission tails (500–600 nm) in fluorescence spectra.
- IR peaks at 1720 cm (C=O stretch) confirming oxidation .
Mitigation strategy: Encapsulate films with oxygen-scavenging layers or use glovebox processing.
Q. What strategies mitigate aggregation-caused quenching (ACQ) in solid-state applications?
- Methodological Answer:
- Steric hindrance: Introduce bulky substituents (e.g., 2',7'-diaryl groups) to enforce crosslike packing, reducing π-π overlap .
- Spiro-architecture: The orthogonal geometry disrupts intermolecular energy transfer, as evidenced by Φ retention >80% in thin films .
- Doping: Blend with host matrices (e.g., PMMA) to isolate molecules and suppress excimer formation .
Q. How do bromine atoms at specific positions influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer: Bromine acts as a directing group and reactive site for Suzuki-Miyaura coupling. Key considerations:
- Electronic effects: Bromine's electronegativity lowers LUMO energy, facilitating oxidative addition with Pd(0) catalysts .
- Steric effects: 2',7'-positions minimize steric hindrance, enabling efficient coupling with arylboronic acids (yield >85% under optimized conditions) .
- Post-functionalization: Sequential cross-coupling enables modular synthesis of dendrimers or polymers for OLED applications.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
